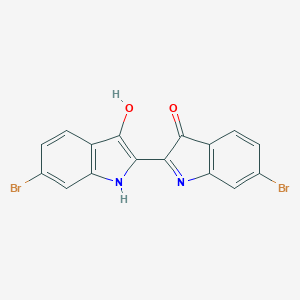

6,6-Dibromoindigo

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-(6-bromo-3-hydroxy-1H-indol-2-yl)indol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Br2N2O2/c17-7-1-3-9-11(5-7)19-13(15(9)21)14-16(22)10-4-2-8(18)6-12(10)20-14/h1-6,19,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZOCOQLYQNHII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=C2O)C3=NC4=C(C3=O)C=CC(=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301124185, DTXSID801314818 | |

| Record name | (2E)-6-Bromo-2-(6-bromo-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301124185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Natural Violet 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19201-53-7, 1277170-99-6 | |

| Record name | Indigoin, 6,6'-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019201537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,6-Dibromoindigo | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1277170996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-6-Bromo-2-(6-bromo-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301124185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Natural Violet 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6-DIBROMOINDIGO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O3DDL8TAF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enduring Legacy of Tyrian Purple: A Technical Guide to the History and Chemistry of 6,6'-Dibromoindigo

An in-depth exploration of the ancient world's most coveted dye, from its historical production by the Phoenicians to modern synthetic methodologies and biosynthetic pathways.

Introduction

For millennia, the vibrant and enduring hue of Tyrian purple, known chemically as 6,6'-Dibromoindigo, has captivated humanity.[1] This regal pigment, once worth more than its weight in gold, was a symbol of power, wealth, and divinity in ancient civilizations, most notably the Phoenicians, Greeks, and Romans.[2][3][4] The production of this dye was a closely guarded secret, relying on a laborious and pungent process of extracting a precursor from the hypobranchial glands of several species of predatory sea snails of the Muricidae family.[1][5] This technical guide provides a comprehensive overview of the history, chemistry, and production of 6,6'-Dibromoindigo, tailored for researchers, scientists, and drug development professionals.

The principal colored compound in Tyrian purple is 6,6'-dibromoindigo.[1][5] Variations in the final shade of the dye can be attributed to the presence of other related indigoid compounds, including indigo, 6-bromoindigo, and 6,6'-dibromoindirubin.[1] The labor-intensive nature of its historical production, requiring tens of thousands of snails to produce a single gram of dye, contributed to its immense value.[2][3][4] Archaeological evidence from sites around the Mediterranean, such as Tyre and Crete, points to a thriving industry dating back to at least the 18th century BC.[1][6] The identification of 6,6'-dibromoindigo as the primary component of Tyrian purple was achieved in the early 20th century, with its first chemical synthesis following shortly after.[7][8][9]

Chemical and Physical Properties of 6,6'-Dibromoindigo

The distinct color and stability of 6,6'-Dibromoindigo are a direct result of its chemical structure. The presence of bromine atoms on the indigo backbone significantly influences its electronic properties and intermolecular interactions.

Spectroscopic Data

The following table summarizes the key spectroscopic data for 6,6'-Dibromoindigo, providing a reference for its identification and characterization.

| Spectroscopic Technique | Parameter | Value | Notes |

| UV-Visible Spectroscopy | λmax (in tetrachloroethane) | 590 nm | The absorption maximum can shift depending on the solvent and whether the dye is in solution or on a substrate.[1] |

| ¹H NMR Spectroscopy | Chemical Shift (δ) | 8.28 (d, J=1.3 Hz), 7.75 (d, J=8.3 Hz), 7.56 (dd, J=8.1, 1.5 Hz) | Data for N,N'-bis(trifluoroacetyl)-6,6'-dibromoindigo derivative due to low solubility of the parent compound.[1] |

| Mass Spectrometry | m/z | 418, 420, 422 | Shows a characteristic 1:2:1 isotopic pattern for a molecule containing two bromine atoms.[10] |

| Infrared (IR) Spectroscopy | Key Peaks (cm⁻¹) | ~3300 (N-H stretch), ~1630 (C=O stretch) | Provides information about the functional groups present in the molecule.[1] |

| Raman Spectroscopy | Key Peak (cm⁻¹) | ~1582 (C=C stretch) | Complements IR spectroscopy for structural analysis.[10] |

Physical Properties

The physical properties of 6,6'-Dibromoindigo are crucial for its application as a dye and for its handling in a laboratory setting.

| Property | Value/Description |

| Molecular Formula | C₁₆H₈Br₂N₂O₂ |

| Molar Mass | 420.06 g/mol |

| Appearance | Deep purple, crystalline solid with a coppery luster.[1] |

| Solubility | Insoluble in water and most common organic solvents at room temperature.[1] Soluble in hot, high-boiling point solvents like quinoline and aniline.[7] |

| Melting Point | High melting point, sublimes at high temperatures. |

Experimental Protocols

This section details the methodologies for the historical extraction and modern chemical synthesis of 6,6'-Dibromoindigo.

Historical Extraction from Sea Snails (Murex species)

The ancient method of extracting Tyrian purple was a complex and malodorous process. While the exact historical protocols varied, the following steps outline the general procedure based on historical accounts and modern reconstructions.[1][5]

Materials:

-

Live sea snails from the Muricidae family (e.g., Bolinus brandaris, Hexaplex trunculus)

-

Large vats (historically lead or stone)

-

Salt

-

Water

-

Wool or silk fibers

Procedure:

-

Snail Collection: A large quantity of snails was harvested from the sea.

-

Gland Extraction: The hypobranchial gland of each snail was extracted. This was a delicate process to avoid contamination.

-

Decomposition and Fermentation: The collected glands were placed in vats with salt and water and left to decompose and ferment in the sun for several days. This process generated a strong, unpleasant odor.[1][3]

-

Heating: The resulting liquid was then heated, often for several more days. The color of the solution would change during this process.

-

Dyeing: Wool or silk fibers were immersed in the hot dye bath for several hours.

-

Oxidation: After removal from the vat, the fibers were exposed to air and sunlight, which caused the colorless precursor to oxidize and develop the characteristic purple color.[1] The final shade could be manipulated by the species of snail used and the dyeing process.[1]

Modern Chemical Synthesis of 6,6'-Dibromoindigo

The first chemical synthesis of 6,6'-dibromoindigo was reported by Sachs and Kempf in 1903.[7] Modern methods have been refined for improved yield and efficiency. The following is a representative synthetic protocol.

Materials:

-

4-Bromo-2-nitrobenzaldehyde

-

Acetone

-

Sodium hydroxide (NaOH) solution

-

Water

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: 4-Bromo-2-nitrobenzaldehyde is dissolved in a mixture of acetone and water in a reaction flask.

-

Base Addition: A solution of sodium hydroxide is added dropwise to the reaction mixture while stirring. The reaction is exothermic and the color of the solution will darken.

-

Precipitation: As the reaction proceeds, 6,6'-Dibromoindigo precipitates out of the solution as a deep purple solid.

-

Isolation: The precipitate is collected by filtration.

-

Purification: The crude product is washed with water and then with a suitable organic solvent (e.g., ethanol) to remove impurities. Further purification can be achieved by recrystallization from a high-boiling point solvent.

Biosynthesis of 6,6'-Dibromoindigo in Muricidae Snails

The vibrant purple dye is not present in the living snail but is instead formed from colorless precursors stored in the hypobranchial gland. The biosynthesis is a complex enzymatic and photochemical process.

The primary precursor is tyrindoxyl sulfate, which is derived from the amino acid tryptophan.[9] The proposed biosynthetic pathway involves a series of enzymatic reactions, including bromination and dimerization, followed by photochemical cleavage to yield the final 6,6'-dibromoindigo pigment.

Visualizations

To further elucidate the complex processes described, the following diagrams have been generated using the DOT language.

Caption: Proposed biosynthetic pathway of 6,6'-Dibromoindigo in Muricidae snails.

Caption: Workflow for the historical extraction of Tyrian purple from sea snails.

Caption: Workflow for the modern chemical synthesis of 6,6'-Dibromoindigo.

References

- 1. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. flex.flinders.edu.au [flex.flinders.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Tyrian purple - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. ancient-origins.net [ancient-origins.net]

- 8. researchgate.net [researchgate.net]

- 9. edelsteincenter.wordpress.com [edelsteincenter.wordpress.com]

- 10. lrmh.fr [lrmh.fr]

The Royal Hue: A Technical Guide to the Natural Sources of 6,6'-Dibromoindigo in Murex Snails

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural origins of 6,6'-dibromoindigo, the primary constituent of the historically significant dye Tyrian purple, from marine snails of the Murex genus. This document details the biological sources, biosynthetic pathways, and analytical methodologies for the extraction and quantification of this potent chromophore and its precursors, with a focus on applications in research and drug development.

Natural Provenance of 6,6'-Dibromoindigo

The famed Tyrian purple dye is a complex mixture of brominated indigo compounds, with the most abundant and characteristic component being 6,6'-dibromoindigo. This vibrant and historically prized pigment is secreted by several species of predatory sea snails belonging to the Muricidae family. The primary species historically and scientifically recognized for their production of this dye are:

-

Bolinus brandaris (the spiny dye-murex)

-

Hexaplex trunculus (the banded dye-murex)

-

Stramonita haemastoma (the red-mouthed rock shell)

These gastropods produce the dye precursors within their hypobranchial gland, a specialized organ in the mantle cavity. The colorless precursors are released as a milky mucus-like secretion, which, upon exposure to air and sunlight, undergoes a series of enzymatic and photochemical reactions to form the final, intensely colored dye.[1][2] Variations in the final color of the dye, ranging from reddish-purple to blue, are attributed to the relative proportions of 6,6'-dibromoindigo, 6-bromoindigo, and indigo in the secretions of different species.[2]

Biosynthesis of 6,6'-Dibromoindigo

The biosynthesis of 6,6'-dibromoindigo in Murex snails is a complex enzymatic process that begins with the amino acid tryptophan. While the complete pathway is still under investigation, key intermediates and enzymatic steps have been elucidated. The proposed pathway involves the following stages:

-

Bromination: The initial step involves the bromination of tryptophan at the 6-position of the indole ring, a reaction catalyzed by a bromoperoxidase enzyme.

-

Side-chain cleavage: The brominated tryptophan is then likely converted to 6-bromoindole.

-

Sulfation: The 6-bromoindole is hydroxylated and subsequently sulfated to form the stable precursor, tyrindoxyl sulphate . This is the primary storage form of the dye precursor in the hypobranchial gland.

-

Enzymatic Hydrolysis: Upon secretion, the enzyme purpurase , an aryl sulfatase, hydrolyzes the sulfate group from tyrindoxyl sulphate to yield 6-bromoindoxyl.

-

Dimerization and Oxidation: Two molecules of the unstable 6-bromoindoxyl then spontaneously dimerize and oxidize in the presence of oxygen and light to form the final stable pigment, 6,6'-dibromoindigo.

dot graph "Biosynthetic_Pathway_of_6_6_Dibromoindigo" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=10, label="Proposed Biosynthetic Pathway of 6,6'-Dibromoindigo", fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=9, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=8, fontcolor="#202124", color="#5F6368"];

Tryptophan [label="Tryptophan"]; Bromoperoxidase [label="Bromoperoxidase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Brominated_Tryptophan [label="6-Bromo-L-tryptophan"]; Conversion1 [label="Side-chain cleavage", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bromoindole [label="6-Bromoindole"]; Hydroxylation_Sulfation [label="Hydroxylation &\nSulfation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Tyrindoxyl_Sulphate [label="Tyrindoxyl Sulphate\n(Stored Precursor)"]; Purpurase [label="Purpurase\n(Aryl Sulfatase)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bromoindoxyl [label="6-Bromoindoxyl\n(Unstable Intermediate)"]; Dimerization_Oxidation [label="Dimerization &\nOxidation\n(Air & Sunlight)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dibromoindigo [label="6,6'-Dibromoindigo\n(Tyrian Purple)"];

Tryptophan -> Bromoperoxidase [arrowhead=none]; Bromoperoxidase -> Brominated_Tryptophan; Brominated_Tryptophan -> Conversion1 [arrowhead=none]; Conversion1 -> Bromoindole; Bromoindole -> Hydroxylation_Sulfation [arrowhead=none]; Hydroxylation_Sulfation -> Tyrindoxyl_Sulphate; Tyrindoxyl_Sulphate -> Purpurase [arrowhead=none]; Purpurase -> Bromoindoxyl; Bromoindoxyl -> Dimerization_Oxidation [arrowhead=none]; Dimerization_Oxidation -> Dibromoindigo; } Proposed Biosynthetic Pathway of 6,6'-Dibromoindigo.

Quantitative Analysis of Precursors

The concentration of 6,6'-dibromoindigo precursors can vary significantly between species and even individuals, depending on factors such as diet, age, and environmental conditions. While comprehensive comparative data for the primary Murex species is still an active area of research, studies on the related species Dicathais orbita provide valuable insights into the quantities of these compounds.

| Compound | Dicathais orbita (mg/g wet weight of hypobranchial gland) | Bolinus brandaris | Hexaplex trunculus | Stramonita haemastoma |

| Tyrindoxyl Sulphate | 1.8 ± 0.3 | Data not available | Data not available | Data not available |

| Murexine | 0.5 ± 0.1 | Data not available | Data not available | Data not available |

| 6-Bromoisatin | 0.02 ± 0.004 | Data not available | Data not available | Data not available |

Note: The data for Dicathais orbita is presented as a reference. Further research is required to quantify precursor concentrations in Bolinus brandaris, Hexaplex trunculus, and Stramonita haemastoma.

Experimental Protocols

Extraction of 6,6'-Dibromoindigo Precursors

This protocol is adapted from validated methods for the extraction of indigoid precursors from muricid hypobranchial glands.

Objective: To extract the uncoloured precursors of 6,6'-dibromoindigo for subsequent analysis.

Materials:

-

Fresh or frozen Murex snail hypobranchial glands

-

Mortar and pestle

-

Centrifuge tubes (50 mL)

-

Methanol (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator

-

Nitrogen gas supply

Procedure:

-

Excise the hypobranchial glands from the snails.

-

Weigh the glands and record the wet weight.

-

Homogenize the tissue in a mortar and pestle with a 2:1 (v/w) ratio of methanol to tissue.

-

Transfer the homogenate to a centrifuge tube.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Collect the supernatant.

-

Repeat the extraction of the pellet with methanol twice more.

-

Pool the supernatants.

-

Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

-

Dry the resulting extract under a stream of nitrogen gas.

-

Store the dried extract at -20°C until analysis.

dot graph "Extraction_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=10, label="Workflow for Precursor Extraction", fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=9, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=8, fontcolor="#202124", color="#5F6368"];

Start [label="Excise Hypobranchial Glands", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Homogenize [label="Homogenize in Methanol"]; Vortex [label="Vortex Mix"]; Centrifuge [label="Centrifuge"]; Collect_Supernatant [label="Collect Supernatant"]; Repeat_Extraction [label="Repeat Extraction (x2)"]; Pool_Supernatants [label="Pool Supernatants"]; Evaporate [label="Rotary Evaporation"]; Dry [label="Dry under Nitrogen"]; Store [label="Store at -20°C", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Homogenize; Homogenize -> Vortex; Vortex -> Centrifuge; Centrifuge -> Collect_Supernatant; Centrifuge -> Repeat_Extraction [label="Pellet"]; Repeat_Extraction -> Homogenize; Collect_Supernatant -> Pool_Supernatants; Pool_Supernatants -> Evaporate; Evaporate -> Dry; Dry -> Store; } Workflow for Precursor Extraction.

HPLC-MS Analysis of 6,6'-Dibromoindigo Precursors

Objective: To separate and quantify the extracted precursors using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

Instrumentation and Conditions:

-

HPLC System: Agilent 1200 series or equivalent with a diode array detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-5 min: 5% B

-

5-20 min: 5% to 95% B (linear gradient)

-

20-25 min: 95% B

-

25-26 min: 95% to 5% B (linear gradient)

-

26-30 min: 5% B

-

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

DAD Wavelength: 200-600 nm.

-

Mass Spectrometer: Electrospray Ionization (ESI) in negative ion mode.

-

Scan Range: m/z 100-1000.

Sample Preparation:

-

Reconstitute the dried extract in a known volume of 50% methanol in water.

-

Filter the sample through a 0.22 µm syringe filter before injection.

Quantification:

-

Prepare standard curves for available precursor standards (e.g., tyrindoxyl sulphate, 6-bromoisatin).

-

Quantify the compounds in the sample extracts by comparing their peak areas to the standard curves.

Applications in Drug Development

The brominated indole derivatives found in Murex snails, including the precursors to 6,6'-dibromoindigo, have demonstrated a range of bioactive properties. These include antibacterial, antiviral, and anticancer activities. The unique chemical structures of these compounds make them interesting leads for novel therapeutic agents. A thorough understanding of their natural sources and the ability to efficiently extract and quantify them are crucial first steps in the exploration of their pharmaceutical potential.

This guide provides a foundational framework for researchers and professionals interested in the natural sources of 6,6'-dibromoindigo and its precursors. The methodologies outlined here can be adapted and optimized for specific research goals, paving the way for new discoveries in marine natural products and their potential applications.

References

chemical structure and formula of 6,6-Dibromoindigo

This technical guide provides a comprehensive overview of the chemical structure, formula, and key properties of 6,6'-Dibromoindigo, a molecule of significant historical and scientific interest. Primarily aimed at researchers, scientists, and professionals in drug development, this document collates essential data, outlines detailed experimental protocols for its synthesis, and visualizes its biosynthetic pathway.

Chemical Structure and Formula

6,6'-Dibromoindigo, also known as Tyrian purple, is an organic compound with the chemical formula C₁₆H₈Br₂N₂O₂.[1][2][3] Its structure consists of two monobrominated indole rings linked by a carbon-carbon double bond at the 2 and 2' positions, with carbonyl groups at the 3 and 3' positions. This conjugated system is responsible for its characteristic deep purple color.[4] The molecule is planar, a feature that has been confirmed by X-ray crystallography.[5]

Key Identifiers:

-

IUPAC Name: 6,6'-dibromo-[Δ2,2'-biindoline]-3,3'-dione

-

CAS Number: 19201-53-7[6]

-

Canonical SMILES: C1=CC2=C(C=C1Br)NC(=C2O)C3=NC4=C(C3=O)C=CC(=C4)Br[4]

-

InChI: InChI=1S/C16H8Br2N2O2/c17-7-1-3-9-11(5-7)19-13(15(9)21)14-16(22)10-4-2-8(18)6-12(10)20-14/h1-6,19-20H[6]

Quantitative Data

A summary of the key physicochemical properties of 6,6'-Dibromoindigo is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₈Br₂N₂O₂ | [1][2][3] |

| Molar Mass | 420.060 g/mol | [1] |

| Appearance | Deep purple solid | [1] |

| Melting Point | >300°C | [7] |

| Density | 1.932 g/cm³ | [8] |

| Boiling Point | 486.0 ± 45.0 °C (Predicted) | [2] |

| Spectroscopic Data | ||

| ¹H-NMR (of N,N'-bis(trifluoroacetyl) derivative in CDCl₃) | δ 8.28 (d, J=1.3 Hz), 7.75 (d, J=8.3 Hz), 7.56 (dd, J=8.1, 1.5 Hz) | [5] |

| IR (KBr, cm⁻¹) | 3385 (N-H), 1633 (C=O), 1610, 1579, 1447, 1313, 1157, 1080, 1047, 897 | [7] |

| UV-Vis (in 1,2-dichloroethane, λmax) | 590 nm | [9] |

| Mass Spectrum (m/z) | 422 (M+4), 420 (M+2), 418 (M+) in a 1:2:1 ratio | [5][7] |

| Crystallographic Data | ||

| Crystal System | Monoclinic | [5] |

| Space Group | P2₁/c | [5] |

| Unit Cell Parameters | a=12.609 Å, b=4.842 Å, c=11.611 Å, β=104.42° | [5] |

Experimental Protocols

Several synthetic routes to 6,6'-Dibromoindigo have been developed since its structure was first elucidated. Below are detailed methodologies for two key approaches.

Synthesis from 4-Bromo-2-nitrobenzaldehyde (Harley-Mason procedure)

This procedure, as applied by Voss and Gerlach, represents a classical approach to the synthesis of indigoid dyes.[10]

Step 1: Preparation of the sodium nitrophenylethoxide salt

-

Dissolve crude 4-bromo-2-nitrobenzaldehyde (2.85 g, 0.0124 mol) in 20 mL of absolute methanol in a 100 mL 3-necked round-bottom flask under a nitrogen atmosphere.[10]

-

Add nitromethane (0.82 mL, 0.015 mol) to the solution.[10]

-

Cool the mixture to -1 to 0 °C in an ice-water-salt bath with stirring.[10]

-

Slowly add a solution of sodium methoxide (prepared from 0.35 g of sodium in 10 mL of absolute methanol) to the cooled mixture.[10]

-

Stir the resulting mixture for a specified period to yield the crude sodium nitrophenylethoxide salt.[10]

Step 2: Reductive Cyclization to 6,6'-Dibromoindigo

-

Subject the crude sodium nitrophenylethoxide salt to reductive cyclization using sodium dithionite (Na₂S₂O₄).[10]

-

The reaction proceeds to form the final product, 6,6'-Dibromoindigo.[10]

Facile Synthesis from 6-Bromoindole

This more recent method provides a convenient route to Tyrian purple based on a biosynthetic pathway.[7]

Step 1: Iodination of 6-Bromoindole

-

To a solution of 6-bromoindole in a suitable solvent, add an iodinating agent (e.g., N-iodosuccinimide).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction to isolate the 6-bromo-3-iodoindole intermediate.

Step 2: Acetoxylation of 6-Bromo-3-iodoindole

-

Dissolve the 6-bromo-3-iodoindole intermediate in acetic acid.[7]

-

Add silver acetate to the solution and stir the mixture at 90°C for 1 hour.[7]

-

Cool the mixture to room temperature and filter to remove the silver salts.[7]

-

Evaporate the solvent to obtain crude 6-bromo-3-acetoxyindole.

Step 3: Hydrolysis and Air Oxidation to 6,6'-Dibromoindigo

-

Subject the crude 6-bromo-3-acetoxyindole to alkaline hydrolysis (e.g., using sodium hydroxide in methanol/water).

-

Allow the reaction mixture to be exposed to air to facilitate the oxidative dimerization.

-

The resulting precipitate of 6,6'-Dibromoindigo is collected by filtration, washed with water, and dried. A yield of 68% has been reported for this step.[7]

Mandatory Visualization

The following diagram illustrates the enzymatic biosynthesis of 6,6'-Dibromoindigo, a pathway that has inspired synthetic strategies.

Caption: Enzymatic biosynthesis of 6,6'-Dibromoindigo from Tryptophan.

References

- 1. 6,6'-Dibromoindigo - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. webqc.org [webqc.org]

- 4. Buy 6,6-Dibromoindigo | 19201-53-7 [smolecule.com]

- 5. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6,6'-dibromoindigo - Wikidata [wikidata.org]

- 7. tekhelet.com [tekhelet.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 6,6-Dibromoindigo

An In-depth Technical Guide to the Core Physical and Chemical Properties of 6,6'-Dibromoindigo

Introduction

6,6'-Dibromoindigo, historically known as Tyrian Purple, is an organic compound of significant historical and scientific interest.[1][2][3] It is the principal component of the highly valued purple dye extracted from several species of sea snails.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of 6,6'-dibromoindigo, intended for researchers, scientists, and professionals in drug development. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Physical Properties

6,6'-Dibromoindigo is a deep purple solid, and in its crystalline form, it can appear black with a metallic or coppery luster.[5][6] It is known for its remarkable stability and insolubility in water and most organic solvents, a characteristic attributed to strong intermolecular hydrogen bonding.[5][7][8] This low solubility presents challenges for some analytical techniques.[2][9]

Summary of Physical Data

| Property | Value | Source(s) |

| IUPAC Name | 6-bromo-2-(6-bromo-3-hydroxy-1H-indol-2-yl)indol-3-one | [5] |

| Synonyms | Tyrian Purple, Royal Purple, 6,6'-dibromoindigotin | [5][10] |

| CAS Number | 19201-53-7 | [5] |

| Molecular Formula | C₁₆H₈Br₂N₂O₂ | [1][5] |

| Molar Mass | 420.060 g·mol⁻¹ | [1][5] |

| Appearance | Purple solid | [1] |

| Melting Point | >300 °C | [11] |

| Boiling Point | 486 °C at 760 mmHg (Predicted) | [10] |

| Density | 1.932 g/cm³ (Predicted) | [10] |

| LogP | 4.61580 (Predicted) | [10] |

| Water Solubility | Insoluble | [7][8] |

Spectroscopic Properties

The spectroscopic signature of 6,6'-dibromoindigo is crucial for its identification and characterization.

UV-Visible Spectroscopy

In solution, the color of 6,6'-dibromoindigo is difficult to distinguish from indigo and monobromoindigo by eye.[12] The absorption maximum (λmax) in methanol has been reported as 598 nm.[12] When dyed on wool, the reflectance spectrum shows an absorption maximum around 520 nm, a significant shift from the 590 nm observed in solution, which is responsible for its characteristic purple color on textiles.[2] Theoretical studies at the TD-DFT level have calculated the absorption maximum to be around 600 nm.

Infrared (IR) Spectroscopy

The IR spectrum of 6,6'-dibromoindigo displays characteristic peaks for its functional groups. Key absorptions are observed at approximately 3300 cm⁻¹ (N-H stretch) and 1630 cm⁻¹ (C=O stretch).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its poor solubility, obtaining a standard ¹H-NMR spectrum of 6,6'-dibromoindigo is challenging.[2][9][13] To overcome this, two primary methods are employed:

-

Derivatization: Reaction with trifluoroacetic anhydride yields the more soluble N,N'-bis(trifluoroacetyl)-6,6'-dibromoindigo. The ¹H-NMR spectrum of this derivative in CDCl₃ shows three proton multiplets at δH 8.28 (d, J = 1.3 Hz), 7.75 (d, J = 8.3 Hz), and 7.56 (dd, J = 8.1, 1.5 Hz).[2][9]

-

Reduction: Reduction to the leuco-dibromoindigo form using sodium dithionite (Na₂S₂O₄) in D₂O also allows for NMR analysis. The ¹H-NMR spectrum of the leuco form shows signals at δH 7.50 (d, J = 1.8 Hz), 7.48 (d, J = 8.4 Hz), and 7.09 (dd, J = 8.4, 1.6 Hz).[2][9]

Mass Spectrometry (MS)

The mass spectrum of 6,6'-dibromoindigo is characterized by the isotopic signature of a molecule containing two bromine atoms. This results in a distinctive 1:2:1 triple peak pattern with a 2 mass unit spacing, centered at m/z 420.[2][9] The molecule is highly stable, leading to little fragmentation in the mass spectrum.[2][6] Due to its low volatility, high injection temperatures are required for analysis.[2][9]

Chemical Properties and Reactivity

6,6'-dibromoindigo is a remarkably stable molecule in the solid state.[14]

-

Oxidation: While indigo is reactive towards oxygen, 6,6'-dibromoindigo is less so due to its lower solubility.[5][14] Stronger oxidizing agents like dichromate can cleave the molecule to yield 6-bromoisatin.[14] Ozone has also been shown to cleave it, producing 6-bromoisatin and 6-bromoisatoic anhydride.[14]

-

Reduction: Similar to indigo, 6,6'-dibromoindigo can be reduced to a water-soluble yellow "leuco" form.[14] This reaction is fundamental to the vat dyeing process.

-

Stability: The color is generally lightfast but can be affected by nitric acid and chlorine bleaches.[8] Theoretical studies suggest high photostability when exposed to visible light. In thin films, a metastable surface-induced crystal structure has been observed, which undergoes an irreversible phase transition to the stable bulk phase at 210 °C.[15]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 6,6'-dibromoindigo are critical for reproducible research.

Synthesis of 6,6'-Dibromoindigo (Wolk-Frimer Method)

A modern, efficient synthesis starts from p-dibromobenzene.[16]

-

Friedel-Crafts Acetylation of p-Dibromobenzene: p-Dibromobenzene is acetylated to produce 2',4'-dibromoacetophenone.

-

Oxidation to 2,4-Dibromobenzoic Acid: The acetophenone derivative is oxidized using an oxidizing agent like potassium permanganate to yield 2,4-dibromobenzoic acid.[17]

-

Ullmann Condensation with Glycine: The 2,4-dibromobenzoic acid undergoes an Ullmann condensation with glycine. This key step is performed in an aqueous system using potassium carbonate as a base and a mixture of copper powder and cuprous iodide as catalysts at 50–60 °C to give N-(4-bromo-2-carboxyphenyl)glycine.[16]

-

Cyclization to 6-Bromo-N,O-diacetylindoxyl: The resulting N-(4-bromo-2-carboxyphenyl)glycine is cyclized using acetic anhydride and anhydrous sodium acetate at elevated temperatures (135-137 °C).[17]

-

Hydrolysis and Oxidative Dimerization: The diacetylindoxyl intermediate is hydrolyzed with a base such as sodium hydroxide, followed by air oxidation to yield the final product, 6,6'-dibromoindigo.[18]

Spectroscopic Analysis Protocols

-

¹H-NMR of N,N'-bis(trifluoroacetyl)-6,6'-dibromoindigo:

-

Derivatization: Dissolve 6,6'-dibromoindigo in trifluoroacetic anhydride.

-

Sample Preparation: Evaporate the excess trifluoroacetic anhydride. Dissolve the resulting N,N'-bis(trifluoroacetyl)-6,6'-dibromoindigo in deuterated chloroform (CDCl₃).

-

Acquisition: Acquire the ¹H-NMR spectrum on a suitable spectrometer (e.g., 300 MHz or higher).

-

-

Mass Spectrometry:

-

Sample Preparation: Due to insolubility and involatility, direct insertion probes with high injection temperatures are often used. Alternatively, the dye can be extracted with a high-boiling solvent like DMSO or DMF, and the resulting solution can be analyzed.[9]

-

Analysis: Perform mass analysis, looking for the characteristic isotopic pattern of a dibrominated compound around m/z 420.

-

Diagrams

Synthesis Workflow of 6,6'-Dibromoindigo

Caption: Synthetic pathway for 6,6'-Dibromoindigo via the Wolk-Frimer method.

Analytical Workflow for NMR Characterization

Caption: Workflow for preparing 6,6'-Dibromoindigo for ¹H-NMR analysis.

References

- 1. 6,6'-Dibromoindigo - Wikipedia [en.wikipedia.org]

- 2. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrian purple - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Buy 6,6-Dibromoindigo | 19201-53-7 [smolecule.com]

- 6. mdpi.com [mdpi.com]

- 7. Indigo dye - Wikipedia [en.wikipedia.org]

- 8. Dibromoindigo - CAMEO [cameo.mfa.org]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. 6,6′-Dibromoisoindigo | 1147124-21-7 [sigmaaldrich.com]

- 12. tekhelet.com [tekhelet.com]

- 13. Spectral Comparison of Commercial and Synthesized Tyrian Purple [mccrone.com]

- 14. scispace.com [scispace.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Spectroscopic Profile of 6,6'-Dibromoindigo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6'-Dibromoindigo, historically known as Tyrian purple, is an organic compound of significant historical and scientific interest.[1][2][3][4] Famously extracted from sea snails of the Muricidae family, this vibrant purple dye was highly prized in antiquity for its rarity and colorfastness.[1][2][3][4][5] Beyond its historical importance, modern research has unveiled its potential in materials science, particularly in the realm of organic semiconductors.[4] This technical guide provides an in-depth overview of the spectroscopic properties of 6,6'-dibromoindigo, offering a valuable resource for researchers in chemistry, materials science, and drug development.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for 6,6'-dibromoindigo, compiled from various sources.

| Spectroscopic Technique | Solvent/Medium | Peak Position (λmax or cm⁻¹) | Reference(s) |

| UV-Visible Spectroscopy | 1,2-dichloroethane | 590 nm | [6] |

| Methanol | 598 nm | [7] | |

| DMSO:H₂O (50:50 v/v) | 520 nm | [8] | |

| Infrared (IR) Spectroscopy | Solid State | 3300 cm⁻¹ (N-H stretch) | [6] |

| Solid State | 1630 cm⁻¹ (C=O stretch) | [6] | |

| Fluorescence Spectroscopy | DMSO | Emission max ~870 nm | [9] |

Experimental Protocols

Synthesis of 6,6'-Dibromoindigo

A number of synthetic routes to 6,6'-dibromoindigo have been developed to overcome the laborious and environmentally impactful extraction from natural sources. One efficient laboratory-scale synthesis starts from 4-bromo-2-nitrobenzaldehyde.[2]

Materials:

-

4-bromo-2-nitrobenzaldehyde

-

Acetone

-

Water

-

2N aqueous sodium hydroxide solution

Procedure:

-

Dissolve 50 g (0.22 mol) of 4-bromo-2-nitrobenzaldehyde in 2250 mL of acetone.

-

Gradually add 2500 mL of water to the solution in small portions.

-

Add 2N aqueous sodium hydroxide solution dropwise, maintaining the pH at 10. The product will gradually form and precipitate out of the solution.

-

Stir the resulting suspension overnight to ensure complete reaction.

-

Collect the precipitated 6,6'-dibromoindigo by filtration, wash with water, and dry.

This method represents a significant improvement in yield and simplicity compared to earlier synthetic approaches.[10]

Spectroscopic Analysis Protocols

UV-Visible Spectroscopy:

-

Prepare a dilute solution of 6,6'-dibromoindigo in a suitable solvent (e.g., 1,2-dichloroethane, methanol, or a DMSO/water mixture). Due to the low solubility of indigo dyes, sonication may be required to aid dissolution.[11]

-

Use a calibrated UV-Visible spectrophotometer to record the absorption spectrum over a wavelength range of at least 400-800 nm.

-

The solvent used for the sample preparation should also be used as the blank for baseline correction.

-

Identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy:

-

Prepare a solid sample of 6,6'-dibromoindigo for analysis. This is typically done by creating a KBr pellet, where a small amount of the sample is intimately mixed with dry potassium bromide and pressed into a transparent disc.

-

Alternatively, Attenuated Total Reflectance (ATR)-IR spectroscopy can be used, where the solid sample is placed directly onto the ATR crystal.[12]

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic vibrational frequencies, such as the N-H and C=O stretching bands.[6]

Fluorescence Spectroscopy:

-

Prepare a solution of 6,6'-dibromoindigo in a suitable solvent, such as DMSO.[9]

-

Use a spectrofluorometer to measure the emission spectrum.

-

Excite the sample at a wavelength corresponding to its absorption maximum (or a nearby wavelength) and record the emitted fluorescence over a longer wavelength range.

-

Note the wavelength of maximum emission.

Visualizations

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of 6,6'-dibromoindigo.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of 6,6'-Dibromoindigo.

Conclusion

The spectroscopic properties of 6,6'-dibromoindigo are well-defined, with characteristic absorptions in the visible region and distinct vibrational modes observable in the infrared spectrum. Its fluorescence in the near-infrared region is a more recently characterized property. The provided experimental protocols offer a starting point for the synthesis and detailed spectroscopic investigation of this historically and scientifically significant molecule. This compilation of data and methods aims to facilitate further research into the applications of 6,6'-dibromoindigo in various scientific fields.

References

- 1. researchgate.net [researchgate.net]

- 2. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6,6'-Dibromoindigo - Wikipedia [en.wikipedia.org]

- 5. Indigo dye - Wikipedia [en.wikipedia.org]

- 6. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tekhelet.com [tekhelet.com]

- 8. researchgate.net [researchgate.net]

- 9. An 'imperial radiation': Experimental and theoretical investigations of the photo-induced luminescence properties of 6,6?-dibromoindigo (Tyrian purple) [iris.cnr.it]

- 10. tekhelet.com [tekhelet.com]

- 11. A Critical Comparison of Methods for the Analysis of Indigo in Dyeing Liquors and Effluents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In situ Raman and IR spectroscopic analysis of indigo dye - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Biosynthesis of 6,6'-Dibromoindigo in Marine Mollusks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,6'-Dibromoindigo, historically known as Tyrian purple, is a vibrant and historically significant pigment produced by several species of marine mollusks of the family Muricidae.[1][2] Beyond its use as a dye, the molecule and its precursors exhibit interesting biological activities, making its biosynthetic pathway a subject of considerable research interest. This technical guide provides an in-depth overview of the biosynthesis of 6,6'-Dibromoindigo in marine mollusks, presenting the current understanding of the enzymatic processes, key intermediates, and relevant experimental methodologies. Quantitative data from various studies are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate comprehension.

Introduction

For millennia, the rich, enduring purple hue of 6,6'-Dibromoindigo, or Tyrian purple, has symbolized power and royalty.[2][3] This dye is not synthesized but rather biogenetically derived from precursors stored in the hypobranchial gland of certain predatory sea snails.[4][5] The process, initiated upon injury or exposure to air and light, involves a cascade of enzymatic reactions.[5] Understanding this biosynthetic pathway is not only crucial for its historical and ecological context but also opens avenues for biotechnological production of this valuable compound and its derivatives, which have shown potential as biocompatible semiconductor materials.[1][6]

The Biosynthetic Pathway of 6,6'-Dibromoindigo

The biosynthesis of 6,6'-Dibromoindigo begins with the amino acid tryptophan. While the complete pathway in mollusks is not fully elucidated, a combination of in vivo studies and in vitro enzymatic reconstructions has outlined the key transformations.[1][6] A proposed pathway involves the bromination of tryptophan, followed by a series of enzymatic conversions to ultimately form the dimeric pigment.[1][6]

Key Precursors and Intermediates

Several key precursors have been identified in the hypobranchial glands of various mollusk species. The primary precursor is believed to be tyrindoxyl sulfate.[7] Other significant intermediates include tyrindoxyl, tyrindoleninone, and tyriverdin.[7] The composition and concentration of these precursors can vary between species and even between sexes of the same species, leading to variations in the final pigment composition.[7]

Enzymatic Conversions

A series of enzymes orchestrate the conversion of precursors to 6,6'-Dibromoindigo. A key enzyme is a bromoperoxidase , which is thought to be responsible for the initial regioselective bromination of an indole precursor, likely derived from tryptophan.[8][9] Following bromination, an enzyme referred to as purpurase , an arylsulfatase, hydrolyzes the sulfate group from tyrindoxyl sulfate to yield tyrindoxyl.[10][11] The subsequent steps are believed to involve both enzymatic and non-enzymatic oxidation and dimerization.[6][10]

The proposed biosynthetic pathway is illustrated in the diagram below:

References

- 1. 6,6'-Dibromoindigo - Wikipedia [en.wikipedia.org]

- 2. Tyrian purple - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. vliz.be [vliz.be]

- 6. researchgate.net [researchgate.net]

- 7. Sex-specific Tyrian purple genesis: precursor and pigment distribution in the reproductive system of the marine mollusc, Dicathais orbita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of vanadium bromoperoxidase in the biosynthesis of halogenated marine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tekhelet.com [tekhelet.com]

- 11. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Hue of Antiquity: A Technical Guide to Historical Tyrian Purple Extraction

For Immediate Release

This whitepaper provides a comprehensive technical overview of the historical methods employed to extract Tyrian purple, the famed imperial dye of the ancient world. Geared towards researchers, scientists, and professionals in drug development, this document delves into the quantitative aspects, reconstructed experimental protocols, and the biochemical pathways involved in the synthesis of this historically significant pigment.

Introduction

Tyrian purple, a dye prized for its vibrant and enduring color, was a symbol of wealth and power in antiquity.[1][2][3] Its production, a closely guarded secret of the Phoenicians, involved the laborious extraction from several species of predatory sea snails, primarily of the Muricidae family.[1][4] This guide synthesizes historical accounts and modern scientific analysis to present a detailed methodology of this ancient chemical process. The primary coloring agent in Tyrian purple is 6,6'-dibromoindigo.[1][5]

Quantitative Analysis of Tyrian Purple Extraction

The production of Tyrian purple was notoriously inefficient, requiring a vast number of snails to yield a small amount of dye. This inherent scarcity contributed significantly to its value. Ancient sources and modern reconstructions provide data on the scale of this operation.

| Parameter | Value | Source |

| Snails per Gram of Dye | Approximately 10,000 - 12,000 | [4][6] |

| Snail Species | Bolinus brandaris, Hexaplex trunculus, Stramonita haemastoma | [1] |

| Cost in Antiquity | Worth its weight in silver; one pound of dye equated to three Troy pounds of gold | [3] |

| Modern Recreation Yield | 45 kg of snails for 1 gram of pure extract | [7] |

| Modern Recreation Cost | Approximately $2,700 - $3,000 per gram | [7] |

Historical Extraction and Dyeing Protocol

The following protocol is a reconstruction based on the historical writings of Pliny the Elder and modern experimental reproductions.

Materials and Equipment

-

Freshly harvested marine snails (e.g., Bolinus brandaris, Hexaplex trunculus)

-

Mortar and pestle or similar crushing tool

-

Large vats (historically lead or ceramic)[5]

-

Salt

-

Water

-

Heating apparatus

-

Wool or silk fibers

Experimental Procedure

-

Snail Harvesting: Snails are to be collected from their marine habitat. Pliny the Elder noted that the best time for harvesting was after the rising of the Dog Star or before spring.[8]

-

Gland Extraction: The hypobranchial gland, a small vein-like structure, is extracted from the snails.[1] For larger snails, the shell can be carefully broken to access the gland. Smaller snails may be crushed whole.[8]

-

Maceration and Salting: The extracted glands are placed in a vat and salted. Pliny suggests a ratio of about a "sextarius" (approximately 0.53 liters) of salt to every 100 pounds of material.[5][8]

-

Steeping: The mixture is left to steep for a period of three days.[8]

-

Boiling: The steeped mixture is then transferred to a vessel, diluted with water, and boiled at a moderate heat.[5][8] Pliny specifies that 500 pounds of dyestuff should be diluted with an amphora (about 8 gallons) of water.[5]

-

Purification: During boiling, any flesh that adheres to the glands is skimmed off.[8] The entire contents of the cauldron should be in a liquefied state after about ten days.[8]

-

Vat Dyeing:

-

The prepared dye bath is tested by immersing a cleaned fleece.[8]

-

The wool or silk is left to soak in the dye bath for five hours.[8]

-

The fibers are then removed, carded, and re-immersed until the desired color is achieved.[8] The most prized color was described as that of "blackish clotted blood".[1]

-

Biochemical Pathway of Tyrian Purple Formation

The vibrant purple color is not present in the living snail but is the result of a series of enzymatic and photochemical reactions. The process begins with colorless precursors stored in the snail's hypobranchial gland.

Experimental Workflow for Extraction

The overall workflow for the historical extraction of Tyrian purple can be visualized as a multi-step process, from the collection of the raw material to the final dyed textile.

Modern Analytical Methods

Modern analytical techniques, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), are instrumental in identifying the precursors and final indigoid components of Tyrian purple.[9] This allows for a precise chemical fingerprinting of the dye.

Sample Preparation for HPLC-MS Analysis (Hypothetical Protocol)

-

Extraction: A small sample of the dyed fiber or raw pigment is extracted with a suitable solvent (e.g., dimethyl sulfoxide).

-

Sonication: The sample is sonicated to ensure complete dissolution of the dye components.

-

Centrifugation: The solution is centrifuged to remove any solid impurities.

-

Filtration: The supernatant is filtered through a syringe filter (e.g., 0.22 µm) into an HPLC vial.

-

Analysis: The sample is then injected into the HPLC-MS system for analysis.

Conclusion

The historical extraction of Tyrian purple represents a remarkable achievement in ancient chemistry. The process, though laborious and odorous, yielded a dye of unparalleled quality and prestige. By combining historical records with modern analytical chemistry, we can reconstruct and understand the intricate steps that led to the creation of this legendary color. This knowledge not only provides insights into ancient technologies but also offers a basis for exploring novel applications of the bioactive compounds found in these marine mollusks.

References

- 1. Tyrian purple - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. innovationintextiles.com [innovationintextiles.com]

- 4. vliz.be [vliz.be]

- 5. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conagen starts first commercial production of sustainable Tyrian purple for textile dye | Financial Post [financialpost.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. tekhelet.com [tekhelet.com]

The Genesis of Tyrian Purple: An In-depth Technical Guide to the Natural Precursors of 6,6'-Dibromoindigo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural precursors of 6,6'-dibromoindigo, the iconic molecule responsible for the vibrant hue of Tyrian purple. Sourced from marine mollusks of the Muricidae family, these precursors and their biosynthetic pathways are of significant interest for their potential applications in drug development, biotechnology, and materials science. This document details the key precursor molecules, their quantitative distribution in various species, detailed experimental protocols for their extraction and analysis, and a visual representation of the underlying biochemical processes.

The Core Precursors of 6,6'-Dibromoindigo

The biosynthesis of 6,6'-dibromoindigo originates from the amino acid tryptophan.[1][2] Through a series of enzymatic transformations within the hypobranchial gland of marine snails, tryptophan is converted into a cascade of brominated indole derivatives.[3][4] The primary and intermediate precursors identified in these organisms are crucial for the eventual formation of the final pigment.

The ultimate precursor stored in the hypobranchial gland is tyrindoxyl sulfate .[5] Upon stress or injury to the mollusk, an enzyme called arylsulfatase is released, which cleaves the sulfate group from tyrindoxyl sulfate. This initiates a cascade of chemical reactions, leading to the formation of several reactive intermediates, including tyrindoxyl and tyrindoleninone .[1] Another key precursor, 6-bromoisatin , has also been identified and is of particular interest due to its own bioactive properties.[4][5]

Quantitative Analysis of Precursors

The concentration of 6,6'-dibromoindigo precursors can vary significantly between different species of Muricidae and is influenced by factors such as diet and environmental conditions. The following tables summarize the quantitative data available in the literature for key precursors in various mollusk species.

Table 1: Concentration of 6,6'-Dibromoindigo Precursors in Dicathais orbita

| Precursor | Concentration (mg/g wet weight of hypobranchial gland) | Analytical Method | Reference |

| Tyrindoxyl sulfate | Not explicitly quantified in this format | HPLC-MS | Valles-Regino et al., 2016 |

| 6-Bromoisatin | Not explicitly quantified in this format | HPLC-MS | Valles-Regino et al., 2016 |

| Limit of Detection (LOD) | |||

| Tyrindoxyl sulfate | 0.07 mg/mL | HPLC-MS | Valles-Regino et al., 2016 |

| 6-Bromoisatin | 0.004 mg/mL | HPLC-MS | Valles-Rignio et al., 2016 |

| Limit of Quantification (LOQ) | |||

| Tyrindoxyl sulfate | 0.22 mg/mL | HPLC-MS | Valles-Regino et al., 2016 |

| 6-Bromoisatin | 0.01 mg/mL | HPLC-MS | Valles-Regino et al., 2016 |

Table 2: Relative Abundance of Brominated Indoles in Dicathais orbita Hypobranchial Gland Extract

| Compound | Relative Abundance (%) | Analytical Method | Reference |

| Tyrindoleninone | 39.98 | LC-MS | Esmaeelian et al., 2017 |

| 6-Bromoisatin | 35.34 | LC-MS | Esmaeelian et al., 2017 |

Note: Direct comparative quantitative data across different species is scarce in the literature. The provided data from Dicathais orbita serves as a benchmark for the levels of these precursors.

Experimental Protocols

Extraction of 6,6'-Dibromoindigo Precursors from Hypobranchial Glands

This protocol is a synthesis of methods described in the literature for the extraction of brominated indoles from the hypobranchial glands of marine mollusks.

Materials:

-

Fresh or frozen hypobranchial glands from Muricidae mollusks

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

Benchtop vice

-

Surgical scissors and forceps

-

Homogenizer (e.g., Potter-Elvehjem)

-

Centrifuge

-

Rotary evaporator

-

Vials for sample storage

Procedure:

-

Dissection: If using whole snails, carefully crack the shell using a benchtop vice to expose the soft tissues. Locate the hypobranchial gland, a cream- to purple-colored organ in the mantle cavity. Carefully excise the gland using surgical scissors and forceps.

-

Weighing: Immediately weigh the excised gland to determine the wet weight.

-

Homogenization: Place the weighed hypobranchial gland in a glass homogenizer with a known volume of chloroform:methanol (2:1, v/v). Homogenize the tissue until a uniform suspension is achieved.

-

Extraction: Transfer the homogenate to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Phase Separation: Carefully collect the supernatant (the chloroform:methanol phase containing the precursors). To the pellet, add another volume of chloroform:methanol, vortex thoroughly, and centrifuge again. Pool the supernatants.

-

Washing: To the pooled supernatant, add 0.2 volumes of deionized water and vortex to mix. Centrifuge at 2000 rpm for 5 minutes to separate the phases.

-

Solvent Removal: Carefully collect the lower chloroform phase, which contains the brominated indoles. Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Storage: Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis and store at -20°C in the dark.

HPLC-MS Analysis of 6,6'-Dibromoindigo Precursors

This protocol is adapted from Valles-Regino et al. (2016) for the quantification of 6,6'-dibromoindigo precursors.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

-

Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source

-

C18 reversed-phase column (e.g., 4.6 x 100 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (0.1%)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: Linear gradient from 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: Linear gradient from 90% to 10% B

-

20-25 min: 10% B (equilibration)

-

-

-

DAD Detection: Monitor the eluent at a wavelength range of 200-600 nm.

-

MS Detection:

-

Ionization Mode: ESI positive and negative

-

Capillary Voltage: 3.5 kV

-

Drying Gas Temperature: 350°C

-

Drying Gas Flow: 10 L/min

-

Nebulizer Pressure: 40 psi

-

Scan Range: m/z 100-1000

-

-

Quantification: Prepare standard curves for each precursor of interest (e.g., tyrindoxyl sulfate, 6-bromoisatin) using certified reference materials. The concentration of the precursors in the samples can be determined by comparing their peak areas to the standard curves.

Visualizing the Biosynthetic and Experimental Pathways

The following diagrams, generated using the DOT language, illustrate the key pathways involved in the formation and analysis of 6,6'-dibromoindigo precursors.

Caption: Biosynthetic pathway of 6,6'-dibromoindigo from tryptophan.

Caption: Experimental workflow for precursor analysis.

References

- 1. Production of Tyrian purple indigoid dye from tryptophan in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of Tyrian purple indigoid dye from tryptophan in Escherichia coli | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Brominated indoles from a marine mollusc inhibit inflammation in a murine model of acute lung injury | PLOS One [journals.plos.org]

- 5. researchmgt.monash.edu [researchmgt.monash.edu]

The Photostability of 6,6'-Dibromoindigo and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,6'-Dibromoindigo, the primary constituent of the ancient dye Tyrian purple, is renowned for its exceptional chemical stability and colorfastness.[1][2] This in-depth technical guide explores the core principles behind its remarkable photostability, collates available photochemical data on its derivatives, and provides detailed experimental protocols for researchers seeking to quantify the photophysical properties of this and related indigoid compounds. While quantitative photodegradation data for 6,6'-dibromoindigo remains elusive in scientific literature, this guide synthesizes theoretical studies and data from analogous compounds to provide a comprehensive overview for research and development.

Introduction: The Basis of 6,6'-Dibromoindigo's Stability

6,6'-Dibromoindigo (DBI), a vat dye historically extracted from sea snails, has been prized for centuries for its vibrant purple hue that resists fading.[1][2] Modern scientific inquiry has revealed that this stability is not merely anecdotal but is rooted in the molecule's fundamental photophysical properties. Unlike many organic dyes that readily undergo photochemical reactions leading to degradation, the indigo chromophore possesses a highly efficient and rapid non-radiative decay pathway.

Upon absorption of a photon and transition to an excited state (S1), the molecule undergoes an ultrafast excited-state intramolecular proton transfer (ESPT). This process, where a proton moves from the nitrogen to the carbonyl oxygen, provides a mechanism for the molecule to quickly return to its ground state (S0) without undergoing chemical alteration. This rapid internal conversion is the primary reason for the exceptional photostability of indigo and its derivatives.

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) support this view for 6,6'-dibromoindigo specifically. These studies have shown that potential pathways to conical intersections that would lead to degradation are not readily accessible from the first excited state. The main deactivation route is a direct optical transition from the S1 back to the S0 state, which helps to explain the high photostability of the pigment when exposed to visible light.

Quantitative Photochemical Data

A thorough review of scientific literature reveals a notable absence of experimentally determined photodegradation quantum yields (Φ) for 6,6'-dibromoindigo. This is likely a direct consequence of its high stability, making degradation events rare and difficult to quantify.

However, quantitative data is available for derivatives where the core photochemistry has been intentionally altered by substitution at the nitrogen atoms. These derivatives, primarily N,N'-diacyl and N,N'-dialkyl indigos, block the intramolecular proton transfer pathway, making them photochromic (i.e., they undergo reversible E-Z isomerization upon irradiation). Their photoisomerization quantum yields provide a valuable point of comparison, illustrating the inherent photoreactivity of the indigo scaffold when the primary stabilizing mechanism is disabled.

| Derivative Name | Substituent (N,N'-) | Isomerization | Quantum Yield (Φ) | Solvent | Ref. |

| N,N'-Diacetylindigo | Acetyl | trans → cis | 0.25 - 0.10 | Various | [3] |

| N,N'-Disubstituted Indigos | Various Alkyl/Acyl | trans → cis | 0.03 - 0.25 | Various | [3] |

| N,N'-Disubstituted Indigos | Various Alkyl/Acyl | cis → trans | 0.03 - 0.25 | Various | [3] |

Table 1: Photoisomerization quantum yields for N,N'-substituted indigo derivatives.

Potential Photodegradation Pathways

While highly stable, under forcing conditions or over extended periods, 6,6'-dibromoindigo is not entirely immune to degradation. Based on studies of related indigoid compounds, two primary degradation pathways can be postulated.

Photodebromination of the Leuco Form

The most cited photochemical reaction in the context of bromoindigos is the photodebromination of their reduced, or leuco, form. When 6,6'-dibromoindigo is chemically reduced to its soluble, colorless leuco form (as is done in vat dyeing), exposure to light can cleave the carbon-bromine bonds. Subsequent re-oxidation in the air can then yield a mixture of 6-bromoindigo and unsubstituted indigo, leading to a color shift.[1]

Oxidative Degradation

Direct degradation of the 6,6'-dibromoindigo chromophore likely proceeds via an oxidative pathway, similar to other organic dyes. This can be initiated by reactive oxygen species (ROS) and would likely target the electron-rich double bond and adjacent aromatic rings, leading to the formation of smaller, colorless aromatic compounds such as 6-bromoisatin and its further degradation products. This process is expected to be extremely slow under normal conditions due to the molecule's efficient internal conversion pathway.

Experimental Protocols

Due to the scarcity of published data, the following protocols are proposed as a robust methodology for quantifying the photostability of 6,6'-dibromoindigo and its derivatives.

Protocol for Determining Photodegradation Quantum Yield (Φ)

The quantum yield of photodegradation is the ratio of molecules degraded to the number of photons absorbed. Its determination requires careful measurement of light intensity and concentration changes.

Objective: To determine the photodegradation quantum yield of 6,6'-dibromoindigo in a suitable solvent.

Materials:

-

6,6'-Dibromoindigo (synthesized or purchased, purity confirmed by HPLC and NMR)

-

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (spectroscopic grade) due to DBI's low solubility in common solvents.

-

Chemical actinometer (e.g., ferrioxalate for UV/blue light, or a well-characterized dye like Rhodamine 6G for visible light)

-

Monochromatic light source (e.g., laser or xenon lamp with bandpass filter) with known wavelength (λ).

-

Calibrated radiometer/photodiode for measuring light intensity.

-

Quartz cuvettes (1 cm path length).

-

UV-Vis Spectrophotometer.

-

HPLC system with a diode-array detector (DAD).

-

Stirring plate.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of 6,6'-dibromoindigo in the chosen solvent (e.g., DMF) at a known concentration. The concentration should be adjusted to have an absorbance of ~0.1 at the irradiation wavelength to minimize inner filter effects.

-

Prepare the chemical actinometer solution according to established protocols.[4][5]

-

-

Actinometry (Photon Flux Measurement):

-

Fill a quartz cuvette with the actinometer solution.

-

Irradiate the solution with the monochromatic light source for a defined period, ensuring the entire volume is illuminated.

-

Measure the change in the actinometer's chemical composition using UV-Vis spectroscopy as per its standard procedure.

-

Calculate the photon flux (I₀, in photons/s) entering the sample.

-

-

Sample Irradiation:

-

Fill an identical quartz cuvette with the 6,6'-dibromoindigo solution.

-

Place the cuvette in the same position as the actinometer and irradiate under identical conditions for a set time (t). It is recommended to use multiple time points.

-

Ensure the solution is stirred during irradiation to maintain homogeneity.

-

For each time point, record the UV-Vis spectrum and take an aliquot for HPLC analysis.

-

Run a "dark control" sample in parallel, which is kept under the same conditions but shielded from light, to account for any thermal degradation.

-

-

Analysis:

-

Using HPLC, quantify the decrease in the concentration of 6,6'-dibromoindigo over time.

-

Calculate the number of molecules degraded (N_d) for each time interval.

-

Calculate the number of photons absorbed (N_a) by the sample using the Beer-Lambert law and the measured photon flux.

-

The quantum yield (Φ) is calculated as: Φ = N_d / N_a

-

Protocol for HPLC-MS Analysis of Photodegradation Products

Objective: To identify the chemical structures of products formed during the photodegradation of 6,6'-dibromoindigo.

Materials:

-

Photodegraded sample solution of 6,6'-dibromoindigo.

-

HPLC-MS system (e.g., with ESI or APCI source).

-

C18 reverse-phase HPLC column.

-

Mobile phase solvents (e.g., acetonitrile, water, formic acid - all LC-MS grade).

Methodology:

-

Sample Preparation:

-

Take an aliquot of the irradiated sample solution. If necessary, dilute with the initial mobile phase composition.

-

-

Chromatographic Separation:

-

Inject the sample into the HPLC-MS system.

-

Use a gradient elution method to separate the parent compound from potential degradation products. A typical gradient might be from 20% acetonitrile in water (with 0.1% formic acid) to 100% acetonitrile over 20-30 minutes.

-

Monitor the elution using a Diode Array Detector (DAD) to obtain UV-Vis spectra of all separated peaks.

-

-

Mass Spectrometric Analysis:

-

Direct the column effluent to the mass spectrometer.

-

Acquire mass spectra for each eluting peak in both positive and negative ion modes.

-

The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) is a key identifier. A compound with one bromine atom will show two peaks (M, M+2) of equal intensity. A compound with two bromine atoms (like DBI) will show three peaks (M, M+2, M+4) in a 1:2:1 ratio.

-

Perform MS/MS (fragmentation) analysis on the parent ions of interest to obtain structural information.

-

-

Data Interpretation:

-

Identify peaks that are present in the irradiated sample but absent or in much lower concentration in the dark control.

-

Propose structures for the degradation products based on their mass-to-charge ratios, isotopic patterns, and fragmentation patterns. For example, the loss of a bromine atom would result in a mass decrease of 79 or 81 Da.

-

Conclusion

6,6'-Dibromoindigo exhibits remarkable photostability, a characteristic attributed to an efficient excited-state intramolecular proton transfer mechanism that facilitates rapid, non-destructive de-excitation. While this has made the direct measurement of its photodegradation quantum yield challenging, the study of its N,N'-substituted derivatives, which lack this pathway, reveals the inherent photoreactivity of the indigo core. The primary degradation pathways for 6,6'-dibromoindigo, though extremely slow, are likely oxidative cleavage of the chromophore and photodebromination of its reduced leuco form. The detailed experimental protocols provided herein offer a standardized framework for future research to precisely quantify the photostability of this historically significant molecule and its novel derivatives, aiding in their application in materials science and drug development.

References

- 1. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Photochromic derivatives of indigo: historical overview of development, challenges and applications [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

Unveiling the Electronic Landscape of Tyrian Purple: A Theoretical Deep Dive into 6,6'-Dibromoindigo

For Immediate Release

A comprehensive theoretical analysis of the electronic structure of 6,6'-dibromoindigo, the primary constituent of the historic dye Tyrian purple, reveals key insights into its vibrant color, photostability, and semiconducting properties. This technical guide, intended for researchers, scientists, and professionals in drug development, synthesizes findings from computational studies, presenting a detailed examination of the molecule's electronic properties and the methodologies used to uncover them.

6,6'-dibromoindigo, an organic compound with the formula (BrC₆H₃C(O)CNH)₂, has captivated humanity for millennia with its rich, purple hue.[1] Modern research has extended interest in this ancient dye beyond its aesthetic appeal, exploring its potential as an ambipolar organic semiconductor.[2] Theoretical studies, primarily employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been instrumental in understanding the fundamental electronic transitions that govern its color and its charge transport characteristics.

Electronic Properties and Spectroscopic Data

Theoretical investigations have successfully elucidated the electronic transitions responsible for the characteristic color of 6,6'-dibromoindigo. The absorption maximum is attributed to the lowest-lying ¹ππ* excited state. The environment significantly influences the absorption spectrum, with a notable red-shift observed when moving from the gas phase to a solvent.

| Property | Gas Phase | In Water | Notes |

| Absorption Maximum (λmax) | ~600 nm | Red-shifted | The shift is due to interactions with the solvent. The exact value in water is not specified in the provided search results. |

Further computational studies on polymers derived from Tyrian purple have provided insights into the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding its semiconducting behavior.

| Polymer | HOMO Energy | LUMO Energy | Optical Band Gap (Eg) |

| P1 | -5.29 eV | -5.21 eV | 1.54 eV |

| P2 | -5.21 eV | Not specified | 1.43 eV |

These values are for cross-conjugated polymers derived from Tyrian Purple and calculated at the B3LYP/6-31G level of theory.[3]*

Computational Methodologies

The theoretical examination of 6,6'-dibromoindigo's electronic structure predominantly relies on quantum chemical calculations. A common workflow for such studies is outlined below.

Key Experimental Protocols (Computational)

Geometry Optimization: The initial step involves optimizing the molecular geometry of 6,6'-dibromoindigo to find its most stable conformation. This is typically performed using Density Functional Theory (DFT) with a specific functional and basis set. For instance, the BLYP functional has been utilized for this purpose. The optimization process continues until the forces on the atoms are negligible, indicating a minimum on the potential energy surface.

Electronic Structure and Molecular Orbital Analysis: Following geometry optimization, a single-point energy calculation is performed to obtain detailed information about the electronic structure. This includes the energies and compositions of the molecular orbitals, such as the HOMO and LUMO. The distribution of these orbitals is crucial for understanding charge transfer and reactivity.[4]